molecular formula C34H19Cl2N4Na3O11S3 B12384140 Direct Blue 108

Direct Blue 108

Cat. No.: B12384140
M. Wt: 895.6 g/mol
InChI Key: VCTDLSMTPQUQMZ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Direct Blue 108 is a synthetic dye belonging to the class of direct dyes. It is primarily used for dyeing cotton, viscose fiber, silk, and their blended fabrics. The compound has a complex structure, characterized by the presence of triphenyl and oxazine groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

Direct Blue 108 is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the above-mentioned chemical reactions. The process is optimized for high yield and purity, and it often includes steps for purification and standardization to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Direct Blue 108 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Direct Blue 1
  • Direct Orange 25
  • Direct Red 81
  • Direct Yellow 28

Comparison

Direct Blue 108 is unique due to its specific structure, which includes triphenyl and oxazine groups. This structure imparts distinct properties, such as high color strength and stability. Compared to other direct dyes, this compound offers superior fastness properties and a broader range of applications .

Properties

Molecular Formula

C34H19Cl2N4Na3O11S3

Molecular Weight

895.6 g/mol

IUPAC Name

trisodium;2,20-dichloro-14,32-diethyl-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26(31),27,29,33-hexadecaene-9,12,27-trisulfonate

InChI

InChI=1S/C34H22Cl2N4O11S3.3Na/c1-3-39-18-6-5-7-23(52(41,42)43)26(18)14-10-16-21(12-19(14)39)50-33-29(36)31-34(28(35)30(33)37-16)51-22-13-20-15(11-17(22)38-31)27-24(53(44,45)46)8-9-25(54(47,48)49)32(27)40(20)4-2;;;/h5-13H,3-4H2,1-2H3,(H,41,42,43)(H,44,45,46)(H,47,48,49);;;/q;3*+1/p-3

InChI Key

VCTDLSMTPQUQMZ-UHFFFAOYSA-K

Canonical SMILES

CCN1C2=C(C(=CC=C2)S(=O)(=O)[O-])C3=CC4=C(C=C31)OC5=C(C6=NC7=C(C=C8C(=C7)C9=C(C=CC(=C9N8CC)S(=O)(=O)[O-])S(=O)(=O)[O-])OC6=C(C5=N4)Cl)Cl.[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.